1-(4-bromopyridin-2-yl)thiourea
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Overview
Description
1-(4-bromopyridin-2-yl)thiourea is an organosulfur compound that contains a thiourea moiety substituted with a 4-bromo-2-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-bromopyridin-2-yl)thiourea can be synthesized through a condensation reaction between 4-bromo-2-aminopyridine and thiocarbamoyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of isothiocyanates and amines. For example, the reaction of 4-bromo-2-isothiocyanatopyridine with an appropriate amine can yield the desired thiourea derivative. This method is scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromopyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridinyl thioureas.
Scientific Research Applications
1-(4-bromopyridin-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of photochromic materials and fluorescent molecular switches.
Mechanism of Action
The mechanism of action of thiourea, N-(4-bromo-2-pyridinyl)- involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-(5-bromo-2-pyridinyl)-: Similar structure but with the bromine atom at the 5-position.
Thiourea, N-(4-chloropyridinyl)-: Contains a chlorine atom instead of bromine.
Thiourea, N-(4-methylpyridinyl)-: Contains a methyl group instead of bromine.
Uniqueness
1-(4-bromopyridin-2-yl)thiourea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 4-position of the pyridinyl ring can enhance its ability to participate in nucleophilic substitution reactions and may also affect its binding affinity to biological targets.
Properties
IUPAC Name |
(4-bromopyridin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S/c7-4-1-2-9-5(3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFCVCKUXPTOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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